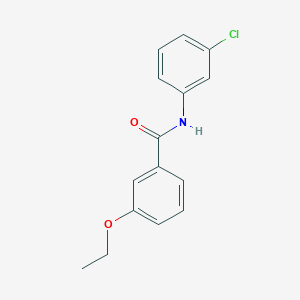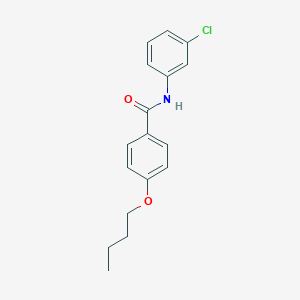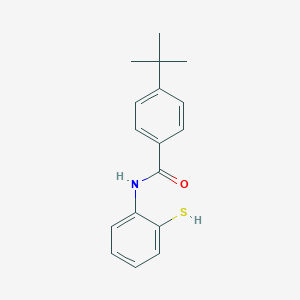![molecular formula C21H22ClN3O3S B399700 N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B399700.png)
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a member of thioureas.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Potential
A study highlighted the synthesis of various substituted phenylacetamides, including compounds related to 2,3-dihydro-1,4-benzodioxin-6-amine. These compounds demonstrated significant antibacterial and antifungal properties. Particularly, one compound exhibited remarkable antimicrobial potential with low hemolytic activity, indicating its potential for therapeutic applications in treating infections (Abbasi et al., 2020).
Potential Antipsychotic Agents
Research on heterocyclic analogues of 1192U90, involving structures related to 2,3-dihydro-1,4-benzodioxin, explored their potential as antipsychotic agents. These compounds showed promising activity in inhibiting specific responses in mice indicative of antipsychotic effects, with some derivatives exhibiting potent in vivo activities comparable to existing drugs (Norman et al., 1996).
Antibacterial and Anti-inflammatory Applications
Another study synthesized new sulfonamides with a 1,4-benzodioxin ring structure, aiming to explore their antibacterial potential. These compounds were tested against various bacterial strains, showing notable inhibitory activity. Additionally, they displayed significant inhibition against the lipoxygenase enzyme, suggesting potential applications in treating inflammatory diseases (Abbasi et al., 2017).
Alzheimer’s Disease Drug Candidates
A series of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, related to the compound , were synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment. The research aimed to validate these compounds' potential as therapeutic agents (Rehman et al., 2018).
Diuretic and Antihypertensive Activities
Investigation into 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins revealed their potential for diuretic and antihypertensive activities. These compounds were synthesized and tested on rats, displaying lower diuretic and antihypertensive activities compared to trichloromethiazide, but their potential in this domain is noteworthy (Itazaki et al., 1988).
Propriétés
Nom du produit |
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide |
|---|---|
Formule moléculaire |
C21H22ClN3O3S |
Poids moléculaire |
431.9g/mol |
Nom IUPAC |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-16-13-15(5-6-17(16)25-8-2-1-3-9-25)23-21(29)24-20(26)14-4-7-18-19(12-14)28-11-10-27-18/h4-7,12-13H,1-3,8-11H2,(H2,23,24,26,29) |
Clé InChI |
UIENYKHISAKOLS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-({[(3,5-dibromo-2-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399622.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B399623.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B399624.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399628.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B399630.png)


![3-bromo-4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B399639.png)
![3-bromo-4-ethoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B399640.png)